molecular formula C9H12F3N3O B1483804 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2091184-22-2

1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1483804
CAS RN: 2091184-22-2
M. Wt: 235.21 g/mol
InChI Key: MUOBIYWPNQCEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a tetrahydrofuran group, which is a type of ether, a pyrazole group, which is a type of heterocyclic aromatic organic compound, and a trifluoromethyl group, which is a type of alkyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydrofuran group would form a five-membered ring with an oxygen atom. The pyrazole group would form a five-membered ring with two nitrogen atoms. The trifluoromethyl group would be attached to one of the carbon atoms in the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, purity, and the conditions under which it’s stored. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Bioactivities of Pyrazole Derivatives : A study described the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including those related to the compound of interest. These derivatives exhibited antitumor, antifungal, and antibacterial activities, indicating their potential in pharmaceutical applications. The armed pyrazoles were analyzed through FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography to confirm their structure and biological activity potential (Titi et al., 2020).

Chiral Center Analysis : Research on a similar compound with a tetrahydrofuranyl ring explored the chiral center's configuration and how it affects the molecular structure, offering insights into how small structural variations can impact the physical properties of these compounds (Liu et al., 2009).

Catalytic Applications

Catalysis in Polymerization : Pyrazolyl compounds have been used to synthesize zinc(II) carboxylate complexes, which were then applied as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated the potential of pyrazolyl-based catalysts in producing environmentally friendly polymers (Matiwane et al., 2020).

Reactivity and Synthesis Pathways

Base-dependent Selectivity in Reactions : A study on the base-dependent selectivity of an SNAr reaction provided insights into how reaction conditions can significantly influence the outcomes of syntheses involving pyrazole derivatives. Computational studies helped understand the reaction pathways, highlighting the importance of base presence in achieving desired products (Chan et al., 2010).

Molecular Structure Analysis

Combined XRD and DFT Studies : Investigations into the impact of intramolecular hydrogen bonding on pyrazole derivatives' reductive cyclization process demonstrated the crucial role of molecular structure in chemical reactivity. X-ray diffraction measurements and DFT calculations provided insights into how intramolecular hydrogen bonds affect compound reactivity (Szlachcic et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential applications. This could include testing its biological activity to see if it has potential as a pharmaceutical or agrochemical .

properties

IUPAC Name

2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)7-4-8(13)15(14-7)5-6-2-1-3-16-6/h4,6H,1-3,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOBIYWPNQCEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 5
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Reactant of Route 6
1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.